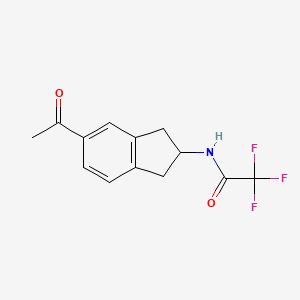

Acetamide, N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoro-

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of various acetamide derivatives with trifluoroacetyl groups has been explored in several studies. For instance, N-(3-Trifluoroacetyl-indol-7-yl) acetamides were synthesized through a Beckmann rearrangement followed by trifluoroacetylation, showing potential antiplasmodial properties . Similarly, N-(trifluorosilylmethyl)-[N-(S)-(1-phenylethyl)]acetamide and related compounds were prepared using chloromethyltrichlorosilane and methanolysis or hydrolysis, with the silicon atom exhibiting pentacoordination or hexacoordination in different adducts . The synthesis of N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide was achieved unexpectedly from the reaction of 2-(propan-2-ylidene)hydrazinecarbothioamide with acetic anhydride . Additionally, N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was synthesized from the reaction of 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate .

Molecular Structure Analysis

The molecular structures of these acetamide derivatives were characterized using various spectroscopic techniques. X-ray diffraction, NMR, and IR spectroscopy were commonly used to determine the molecular configurations and intermolecular interactions. For example, the crystal structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was elucidated, revealing a monoclinic space group . The structure of N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide was also determined by X-ray crystallography and supported by DFT calculations .

Chemical Reactions Analysis

The reactivity of these acetamide derivatives was investigated in various chemical reactions. The study of N-(3-Trifluoroacetyl-indol-7-yl) acetamides revealed their potential to inhibit the plasmodial parasite by molecular docking against parasite lactate dehydrogenase . The reactivity of silylated derivatives of N-(2-hydroxyphenyl)acetamide was explored, leading to the synthesis of new compounds with potential applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of these acetamide derivatives were analyzed through experimental and theoretical methods. The dynamic stereochemistry of silylated acetamides was studied using dynamic 19F NMR spectroscopy, revealing activation barriers for permutational isomerization . The vibrational frequencies and corresponding assignments of 2-phenyl-N-(pyrazin-2-yl)acetamide were investigated using FT-IR and NMR spectroscopies, complemented by DFT calculations . The crystal structure characterization of (E)-2,2,2-Trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide provided insights into its intermolecular hydrogen bonding patterns .

Case Studies

Several case studies were highlighted in the research, such as the evaluation of N-(3-Trifluoroacetyl-indol-7-yl) acetamides for antiplasmodial properties, which included theoretical explanations for their mode of action . The synthesis and characterization of N-phenyl-N-(1-phenylhex-5-en-1-yl)acetamides involved conformational studies using NMR spectroscopy and computational calculations . The novel fluorinating agent perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] was synthesized and tested for its electrophilic fluorination capabilities on various substrates .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthesis of Derivatives : New acetamide derivatives, including those similar to the specified compound, have been synthesized. These compounds' structures were established using various spectroscopic methods, such as MS, IR, CHN, and NMR spectral data (Wang, Li, Dong, & Dong, 2010).

Crystal Structure and DFT Studies : Research on the title compound N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide revealed its crystal structure through X-ray crystallographic studies. Density functional theory (DFT) calculations were also performed to understand its properties (Gautam, Gautam, & Chaudhary, 2013).

Biological Applications and Activity

Antiplasmodial Properties : Some novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides demonstrated potential in vitro antiplasmodial properties. Their activity against Plasmodium falciparum was evaluated, and their molecular docking indicated a possible mode of action against the parasite (Mphahlele, Mmonwa, & Choong, 2017).

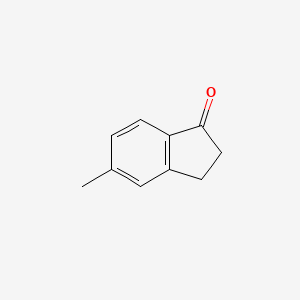

Anticancer Activity : Certain 1H-inden-1-one substituted (heteroaryl)acetamide derivatives, structurally related to the specified compound, were studied for their anticancer activity. Some of these compounds showed significant growth inhibition against various cancer cell lines (Karaburun et al., 2018).

Additional Research Areas

Antibacterial Agents : Derivatives of fluorine-substituted amino-1,2,4-triazines, structurally related to the specified compound, were synthesized and evaluated for their antibacterial properties. Some of these compounds showed activity against various bacterial strains (Alharbi & Alshammari, 2019).

Herbicidal Activity : Novel N-(2-fluoro-5(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydro-pyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamide derivatives were synthesized and showed effective herbicidal activities against dicotyledonous weeds (Wu et al., 2011).

Propriétés

IUPAC Name |

N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3NO2/c1-7(18)8-2-3-9-5-11(6-10(9)4-8)17-12(19)13(14,15)16/h2-4,11H,5-6H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRFZPIWBJCMATQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(CC(C2)NC(=O)C(F)(F)F)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10437767 | |

| Record name | Acetamide, N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetamide, N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoro- | |

CAS RN |

601487-87-0 | |

| Record name | Acetamide, N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid](/img/structure/B1336589.png)